Suronacrine

Description

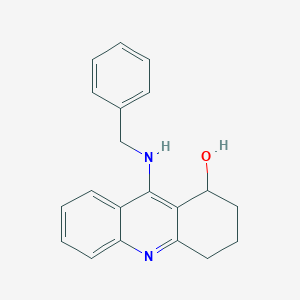

Structure

2D Structure

3D Structure

Properties

CAS No. |

104675-35-6 |

|---|---|

Molecular Formula |

C20H20N2O |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol |

InChI |

InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22) |

InChI Key |

HERUZAOANPGYSY-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |

Synonyms |

9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate HP 128 HP-128 HP128 suronacrine suronacrine maleate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivation

Established Synthetic Pathways for Suronacrine and Related Tetrahydroaminoacridine Structures

The foundational structure of this compound is the 9-amino-1,2,3,4-tetrahydroacridine core, which it shares with Tacrine (B349632) (THA). Consequently, many synthetic strategies for this compound are adaptations or extensions of established methods for Tacrine and its derivatives. A common approach involves the construction of the tricyclic acridine (B1665455) system followed by the introduction of the amino group and other substituents.

One of the key synthetic routes to this compound, identified as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, and its related structures, builds upon the synthesis of 1,2,3,4-tetrahydro-9-acridinamine (Tacrine). nih.gov The synthesis of Tacrine itself can be achieved through a Friedländer annulation, which involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group. A typical pathway for Tacrine synthesis involves the reaction of 2-aminobenzonitrile (B23959) with cyclohexanone (B45756) in the presence of a Lewis acid catalyst like zinc chloride. plymouth.ac.uk

For this compound and its hydroxylated analogs, the synthesis is more complex. The general strategy involves creating a suitably substituted cyclohexanone ring which is then used to build the acridine core. The synthesis of a series of 9-amino-1,2,3,4-tetrahydroacridin-1-ols has been reported, highlighting the chemical pathways to introduce the critical hydroxyl group at the 1-position of the tetrahydroacridine scaffold. nih.govacs.org These methods often require multiple steps to prepare the necessary precursors and to control the regioselectivity of the reactions.

Derivatization of the core THA structure is a common strategy to produce analogs. For instance, derivatives have been synthesized through processes like acetylation, chloroacetylation, and butylation of the exocyclic amino group of Tacrine. researchgate.net Another approach involves incorporating different functional groups, such as a piperazinyl group, to modify the molecule's properties. researchgate.net

Table 1: Key Reactions in the Synthesis of Tetrahydroaminoacridine Structures

| Reaction Type | Description | Starting Materials Example | Product Type |

| Friedländer Annulation | Condensation reaction to form the quinoline/acridine core. | 2-aminobenzonitrile, Cyclohexanone | 1,2,3,4-Tetrahydro-9-acridinamine (Tacrine) |

| Nucleophilic Substitution | Introduction of an amino group or other substituents at the 9-position. | 9-Chloro-1,2,3,4-tetrahydroacridine, Ammonia | 9-Amino-1,2,3,4-tetrahydroacridine |

| Functional Group Interconversion | Modification of existing functional groups, e.g., acylation of the amino group. | Tacrine, Acetyl chloride | N-(1,2,3,4-Tetrahydro-9-acridinyl)acetamide |

Exploration of Step-Economical and Viable Synthetic Approaches for this compound Analogs

The goal of a step-economical synthesis is to build molecular complexity rapidly. nih.gov This often involves the use of cascade reactions, multicomponent reactions, and strategic C-H functionalization, which avoid the need for extensive use of protecting groups. nih.gov For the synthesis of this compound analogs, this could involve developing novel cycloaddition strategies or metal-catalyzed cross-coupling reactions that form multiple bonds in a single operation. researchgate.net

The development of such efficient syntheses allows for the rapid generation of a diverse library of analogs. nih.gov For example, a late-stage diversification strategy, where a common intermediate is modified in the final steps of a synthesis, is a powerful approach. This allows chemists to quickly explore the structure-activity relationship (SAR) by introducing a variety of functional groups to a core scaffold. A continuous-flow photocatalytic synthesis is an example of a modern, sustainable, and step-economical method that can be applied to create analogs efficiently. rsc.org

Table 2: Principles of Step-Economical Synthesis

| Principle | Description | Relevance to this compound Analogs |

| Minimize Step Count | Reducing the number of individual chemical transformations. | Faster access to the target molecule and its derivatives, improving overall efficiency. |

| Maximize Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Reduces chemical waste and improves the sustainability of the synthesis. |

| Avoid Protecting Groups | Eliminating the steps of adding and removing protecting groups. | Shortens the synthetic route and reduces the potential for yield loss. |

| Use of Catalysis | Employing catalytic reactions that can be regenerated and reused. | Enables highly selective transformations with minimal waste. |

| Convergent Synthesis | Synthesizing fragments of the molecule separately and then combining them. | Often more efficient than a linear synthesis for complex molecules. |

Chemoinformatic and Computational Approaches in Synthetic Route Design

The design of synthetic routes for novel compounds has been significantly enhanced by the integration of chemoinformatic and computational tools. These approaches leverage large databases of chemical reactions and sophisticated algorithms to predict and plan synthetic pathways. nih.gov

Computer-assisted synthetic planning (CASP) tools can propose retrosynthetic disconnections for a target molecule like a this compound analog, suggesting potential starting materials and reaction sequences. nih.govsynthiaonline.com Early systems were primarily rule-based, relying on a library of known chemical transformations. Modern software, however, often incorporates artificial intelligence (AI) and machine learning, allowing them to "learn" from vast reaction databases and propose novel, plausible synthetic routes that may not be immediately obvious to a human chemist. synthiaonline.com

These computational tools can evaluate potential synthetic routes based on various criteria, such as the predicted yield, the cost of starting materials, and the number of steps. nih.gov Quantum mechanics and molecular mechanics can be used to model reaction mechanisms and predict the feasibility of a particular transformation. researchgate.netnih.gov This in silico analysis helps chemists to prioritize the most promising synthetic strategies for laboratory validation, thereby saving time and resources. nih.gov Furthermore, computational methods can aid in designing greener and more sustainable synthetic pathways by predicting reaction efficiency and environmental impact metrics. policyrj.com

The integration of these computational approaches is shaping a new paradigm in chemical synthesis, where the design of a synthetic route is a collaborative effort between human expertise and artificial intelligence. This synergy is particularly valuable in the context of drug discovery for generating novel analogs of complex scaffolds like this compound. frontiersin.org

Table 3: Computational Tools in Synthetic Design

| Tool/Approach | Function | Application in this compound Synthesis |

| Retrosynthesis Software | Proposes synthetic pathways by breaking down the target molecule into simpler precursors. | Identifies potential starting materials and key bond disconnections for the this compound scaffold. |

| Reaction Databases | Large, searchable collections of known chemical reactions. | Provides precedents for specific transformations needed in the synthesis of analogs. |

| Machine Learning Models | Predicts reaction outcomes, yields, and optimal conditions based on training data. | Optimizes reaction conditions and suggests novel, high-yielding steps. nih.gov |

| Quantum Chemistry | Calculates electronic structure to understand reaction mechanisms and transition states. | Validates the feasibility of proposed reaction steps and helps in designing more efficient catalysts. policyrj.com |

| Chemoinformatics | Uses computational methods to analyze chemical and biological data. | Helps in designing libraries of analogs with desired properties and predicting their synthetic accessibility. nih.gov |

Molecular and Biochemical Mechanisms of Action

Cholinesterase Enzyme Inhibition Profiles

The activity of Suronacrine is attributed to its role as a cholinesterase inhibitor. This class of inhibitors blocks the action of enzymes that hydrolyze acetylcholine (B1216132), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.org By impeding this breakdown, these compounds effectively increase the concentration of acetylcholine at the synaptic cleft, enhancing cholinergic neurotransmission. drugbank.com

Acetylcholinesterase (AChE) Inhibition Kinetics and Potency

Specific quantitative data on the inhibition kinetics and potency of this compound against acetylcholinesterase, such as its IC50 value or the precise nature of the inhibition (e.g., competitive, non-competitive), are not available in the searched resources. General studies on other cholinesterase inhibitors demonstrate a range of potencies and kinetic profiles, which are crucial for determining their pharmacological effects. nih.gov

Butyrylcholinesterase (BChE) Selectivity and Comparative Analysis

Detailed information regarding this compound's inhibitory activity against butyrylcholinesterase and a comparative analysis to determine its selectivity for BChE over AChE could not be found in the available literature. The selectivity profile of a cholinesterase inhibitor is a key characteristic, as AChE and BChE have different distributions and roles in the body. wikipedia.org

Ligand-Target Interactions Beyond Cholinesterases

Beyond its primary action on cholinesterases, the interactions of this compound with other biological targets are not well-documented in the public domain.

Nicotinic Acetylcholine Receptor Modulation

There is no specific information available detailing the modulation of nicotinic acetylcholine receptors by this compound. Preclinical models have indicated that this compound can block responses to carbachol (B1668302) while increasing responses to acetylcholine, which could suggest some form of interaction with cholinergic receptors, but this has not been explicitly detailed.

Gamma-Secretase Modulation

No information was found to suggest that this compound acts as a modulator of gamma-secretase.

Supramolecular Complexation Studies

There is no available research or data concerning supramolecular complexation studies involving this compound.

Inclusion Complex Formation with Cyclodextrins

Information regarding the formation of inclusion complexes between this compound and cyclodextrins is not available in the reviewed scientific literature. The study of such complexes typically involves determining the stoichiometry of the complex, the binding constant, and the thermodynamic parameters of complexation. Techniques such as phase-solubility studies, spectroscopy (UV-Vis, fluorescence, NMR), and calorimetry are often employed for this purpose.

Mechanistic Insights from Molecular Dynamics (MD) Simulations

No published molecular dynamics (MD) simulation studies were found that specifically investigate the interaction of this compound with cyclodextrins. MD simulations would be a valuable tool to visualize the binding mode of this compound within the cyclodextrin (B1172386) cavity, identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) stabilizing the complex, and calculate the binding free energy.

Influence on Cholinergic Signal Transduction Pathways and Neurological Processes

Attenuation of Aβ-Induced Cellular Effects

There is no specific information available regarding the ability of this compound to attenuate the cytotoxic effects induced by amyloid-beta (Aβ) peptides. Studies in this domain would typically involve treating neuronal cell cultures with Aβ peptides in the presence and absence of this compound and assessing various parameters of cell health, such as cell viability, oxidative stress, mitochondrial function, and apoptotic markers.

Structure Activity Relationships Sar and Analog Development

Elucidation of Structural Features Governing Biological Activity

The biological activity of suronacrine and its derivatives is intrinsically linked to specific structural features. Both qualitative observations and quantitative modeling have been employed to understand how modifications to the tetrahydroaminoacridine scaffold influence its inhibitory potency against acetylcholinesterase (AChE).

Qualitative SAR Investigations of this compound and its Derivatives

Early investigations into 9-amino-1,2,3,4-tetrahydroacridin-1-ols revealed several key structural determinants for their biological activity. nih.gov A foundational study synthesized a series of these compounds, including this compound (referred to as compound 1p or HP-128 in the study), and evaluated their ability to inhibit acetylcholinesterase and reverse scopolamine-induced memory impairment in mice.

The core structure consists of a 1,2,3,4-tetrahydroacridine (B1593851) ring system with an amino group at the 9-position and a hydroxyl group at the 1-position. The SAR exploration focused primarily on the nature of the substituent on the 9-amino group.

Key findings from these qualitative investigations include:

The 9-Amino Group: An unsubstituted 9-amino group (compound 1a, HP-029) demonstrated significant activity.

Substitution on the 9-Amino Group: The introduction of various substituents on the 9-amino group led to a range of activities. This compound, with its 9-benzylamino group, was identified as a particularly potent compound. nih.gov It showed potent in vitro inhibition of the uptake of noradrenaline and dopamine. nih.gov

Nature of the 9-Substituent: The activity was found to be sensitive to the nature of the alkyl or arylalkyl group attached to the 9-amino function. The benzyl (B1604629) group in this compound appeared to be optimal among the tested analogs for a combination of potency and other pharmacological properties.

The presence of the 1-hydroxyl group on the saturated ring of the tetrahydroacridine nucleus is another critical feature, distinguishing this series from Tacrine (B349632). This hydroxyl group introduces a chiral center and potential for hydrogen bonding interactions within the enzyme's active site.

Table 1: Qualitative SAR of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol Derivatives

| Compound | 9-Amino Substituent (R) | Relative AChE Inhibitory Potency |

| 1a (HP-029) | -H | Active |

| 1p (this compound) | -CH₂C₆H₅ (Benzyl) | Highly Active |

| Other Analogs | Various alkyl/arylalkyl | Varied Activity |

Quantitative Structure-Activity Relationships (QSAR) Modeling and Theoretical Underpinnings

To move beyond qualitative descriptions, Quantitative Structure-Activity Relationship (QSAR) studies have been applied to the broader class of 9-amino-1,2,3,4-tetrahydroacridine derivatives. nih.gov These studies aim to create mathematical models that correlate the physicochemical properties of the molecules with their biological activities.

A comprehensive QSAR analysis was performed on a series of Tacrine analogs, which share the same core as this compound. nih.gov Using the Hansch approach, researchers derived equations that quantitatively described the impact of substituents on the acridine (B1665455) nucleus. The key parameters found to govern the inhibitory activity against AChE were:

Steric Effects: The models revealed a significant detrimental steric effect for substituents at position 7 of the acridine ring. This suggests that bulky groups in this region hinder the optimal binding of the inhibitor to the enzyme.

Electronic Effects: An electron-attracting effect from substituents at positions 6 and 7 was found to be favorable for activity. This indicates that the electronic properties of the aromatic portion of the molecule play a crucial role in the interaction with the target.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have provided further insights. nih.gov A CoMFA model for a series of Tacrine-related inhibitors highlighted the importance of the steric field. nih.gov The model was consistent with the classical QSAR findings, confirming the negative impact of steric bulk at position 7 and suggesting that the favorable effect of substituents at position 6 could be attributed to hydrophobic character. nih.gov

These QSAR models serve as predictive tools, allowing researchers to estimate the activity of newly designed analogs before their synthesis, thereby rationalizing the drug design process. nih.gov

Table 2: Key Descriptors in QSAR Models for Tetrahydroaminoacridine Derivatives

| QSAR Parameter | Position on Acridine Ring | Influence on AChE Inhibition |

| Steric Bulk | 7 | Negative (Detrimental) |

| Electron-Withdrawing Nature | 6 and 7 | Positive (Favorable) |

| Hydrophobicity | 6 | Positive (Favorable) |

Rational Design and Synthesis of this compound Analogs and Derivatives for Enhanced Activity

The design of this compound and its analogs was guided by the goal of improving upon the therapeutic profile of the first-generation cholinesterase inhibitor, Tacrine. The synthesis of a series of 9-amino-1,2,3,4-tetrahydroacridin-1-ols was a key step in this rational design process. nih.gov

The general synthetic route involves the condensation of a suitably substituted cyclohexanone (B45756) derivative with an aminobenzonitrile, followed by chemical transformations to introduce the desired amino substituent at the 9-position. This approach allows for systematic variation of the substituent on the 9-amino group, enabling a thorough exploration of the SAR. acs.org

The rationale for introducing the 1-hydroxyl group was to explore new interactions within the acetylcholinesterase active site and potentially alter the compound's metabolic profile compared to Tacrine. The selection of the benzyl group for the 9-amino substituent in this compound was based on its observed high potency in both in vitro and in vivo models. nih.gov This compound was found to be less acutely toxic than Tacrine in animal studies, highlighting a successful outcome of the rational design strategy. nih.gov

Comparative SAR Analysis with Structurally Related Tetrahydroaminoacridines (e.g., Tacrine, Velnacrine)

This compound belongs to the family of 4-aminoquinoline (B48711) acetylcholinesterase inhibitors, with Tacrine (1,2,3,4-tetrahydro-9-acridinamine) being the parent compound of this class. Velnacrine (B9770) is another close analog, differing from Tacrine by the substitution on the saturated ring. A comparative analysis of their SAR is crucial for understanding the subtle structural modifications that lead to improved therapeutic properties.

Tacrine: The SAR of Tacrine itself has been extensively studied. nih.gov Activity is sensitive to substitution on the aromatic rings, with a notable negative steric effect at position 7 and a favorable effect for electron-withdrawing groups at positions 6 and 7. nih.gov The primary amino group at position 9 is considered essential for its interaction with the catalytic anionic site of AChE.

This compound vs. Tacrine: The most significant structural differences between this compound and Tacrine are the presence of the 1-hydroxyl group and the benzyl substituent on the 9-amino group.

The 1-hydroxyl group in this compound introduces a chiral center and a hydrogen-bonding moiety. This group can form additional interactions within the enzyme's active site gorge, potentially contributing to its potency and altering its binding orientation compared to Tacrine.

The 9-benzylamino group in this compound replaces the simple amino group of Tacrine. This larger, lipophilic group can engage in hydrophobic or π-π stacking interactions within the active site, particularly with aromatic amino acid residues, leading to enhanced binding affinity. Studies on Tacrine analogs have shown that substitution on the 9-amino group can significantly modulate potency. nih.gov

The development of this compound, with its improved potency and reduced toxicity compared to Tacrine, demonstrates a successful application of comparative SAR in drug design. nih.gov

Advanced Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing detailed insights into the molecular interactions that govern biological activity. These methods complement experimental SAR studies by offering a three-dimensional perspective on ligand-receptor binding.

Molecular Modeling and Docking Simulations for Ligand-Receptor Binding

Molecular modeling and docking simulations are used to predict the binding conformation and affinity of a ligand within the active site of its biological target. For this compound and related compounds, the target is typically acetylcholinesterase.

Docking studies of the parent compound, Tacrine, into the active site of AChE have been well-documented. These studies show that the flat acridine ring system of Tacrine is positioned in the narrow aromatic gorge of the enzyme, engaging in π-π stacking interactions with key aromatic residues like tryptophan (Trp84) at the catalytic anionic site (CAS). nih.gov The 9-amino group is believed to interact with this site as well.

For this compound, while specific docking studies are less commonly cited, its binding mode can be inferred from the extensive work on Tacrine analogs. nih.gov

The tetrahydroacridine core of this compound is expected to bind in a similar fashion to Tacrine, deep within the enzyme's gorge.

The 9-benzylamino substituent provides an additional aromatic ring that can form favorable π-π stacking interactions with another key aromatic residue, such as phenylalanine (Phe330) or tryptophan (Trp279) at the peripheral anionic site (PAS) of AChE. This dual-site binding could explain the high potency of this compound.

The 1-hydroxyl group can act as a hydrogen bond donor or acceptor, forming specific interactions with amino acid residues or water molecules within the active site, further anchoring the inhibitor and contributing to its binding affinity.

These computational models are crucial for rationalizing the observed SAR data. For example, the negative steric effect of substituents at position 7, identified in QSAR studies, can be visualized in docking models as a clash with the enzyme's surface, preventing optimal binding. nih.gov Thus, molecular modeling provides a structural basis for the empirical relationships derived from experimental studies.

Preclinical Experimental Research Models and Methodologies

In Vitro Experimental Systems

In vitro methodologies provide controlled environments to study the direct interactions of suronacrine with specific cells, tissues, and enzymes, forming the foundation of its pharmacological profile.

Cell-based assays are crucial for assessing the neuroprotective potential of compounds and their effects on neuronal cell viability and function. Human neuroblastoma cell lines, such as SH-SY5Y, and rat pheochromocytoma cells, like PC12, are widely used models in neuroscience research. nih.govcellosaurus.org

Methodology: In a typical neuroprotection assay, cultured neuronal cells (e.g., SH-SY5Y) are exposed to a neurotoxin to induce cellular stress and mimic neurodegenerative conditions. frontiersin.orgmdpi.comnih.govnih.gov Common toxins include hydrogen peroxide (H₂O₂) to induce oxidative stress, or specific neurotoxins like 6-hydroxydopamine (6-OHDA) to model Parkinson's disease pathology. nih.gov The cells are co-treated with the test compound (this compound) to evaluate its ability to mitigate the toxic effects. researchgate.net Cell viability is then quantified using methods like the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures metabolic activity. frontiersin.orgmdpi.com

PC12 cells are particularly useful as they can be induced to differentiate into a neuronal phenotype with neurite outgrowth when treated with Nerve Growth Factor (NGF). nih.govresearchgate.netyoutube.com This allows for the study of compounds on neuronal development and protection in a more mature neuronal model.

Research Findings: While specific data on this compound in these assays is not detailed in the provided sources, this methodology is standard for evaluating cholinomimetic and neuroprotective agents. For a compound like this compound, these assays would be used to determine if it can protect neuronal cells from toxin-induced cell death, a key indicator of potential disease-modifying effects in neurodegenerative disorders. The assays would quantify the percentage of cell viability in the presence of the toxin with and without this compound, demonstrating its protective efficacy.

Isolated tissue preparations allow for the study of drug effects on complex physiological systems outside of a living organism. The rat phrenic nerve-hemidiaphragm preparation and the electric organ of the Torpedo ray are classic and highly valuable models in cholinergic research.

Skeletal Neuromuscular Transmission Models: The rat phrenic nerve-hemidiaphragm is a well-established ex vivo model to study the effects of drugs on the neuromuscular junction (NMJ). bohrium.comnih.govnih.govmdpi.com The diaphragm is the primary muscle for respiration and is innervated by the phrenic nerve. nih.govwikipedia.org

Methodology: In this preparation, the hemidiaphragm muscle with the phrenic nerve still attached is isolated and placed in an organ bath containing a physiological solution. The nerve is stimulated electrically, which causes the muscle to contract. The force of these contractions is measured and recorded. A compound like this compound would be added to the bath to observe its effect on neuromuscular transmission. By inhibiting acetylcholinesterase (AChE) at the NMJ, this compound would prevent the breakdown of acetylcholine (B1216132), leading to an enhanced and prolonged muscle contraction in response to nerve stimulation.

Torpedo Electric Organ: The electric organ of the marine ray Torpedo californica is an exceptionally rich source of acetylcholinesterase, making it an ideal model for studying the structure and inhibition of this enzyme. researchgate.netd-nb.info The enzyme's active site is located at the bottom of a deep and narrow gorge. researchgate.net

Methodology: AChE is purified from the electric organ tissue. X-ray crystallography studies on this purified enzyme, complexed with inhibitors, have been instrumental in visualizing how these drugs bind. For a compound like this compound, which is a tacrine (B349632) analog, this model can reveal its precise binding orientation within the active site gorge, showing interactions with key amino acid residues at both the catalytic anionic site (CAS) near the bottom of the gorge and the peripheral anionic site (PAS) at the rim. bohrium.com

Biochemical assays are essential for quantifying the potency and selectivity of cholinesterase inhibitors. The Ellman method is a standard colorimetric technique used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity. d-nb.info

Methodology: This assay involves the hydrolysis of a substrate (like acetylthiocholine (B1193921) for AChE) by the enzyme, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, the absorbance of which is measured spectrophotometrically. To determine the inhibitory potency of this compound, the assay is run with varying concentrations of the compound. The concentration that inhibits 50% of the enzyme's activity is determined as the IC₅₀ value. mdpi.com Lower IC₅₀ values indicate greater potency. By performing the assay with both AChE and BChE, the selectivity of the inhibitor can be determined. nih.govnih.gov

Research Findings: this compound is a potent inhibitor of both AChE and BChE. While specific IC₅₀ values for this compound were not available in the provided search results, data for the closely related parent compound, tacrine, illustrate the typical findings from these assays. Tacrine demonstrates potent inhibition of both enzymes, with its potency varying based on the enzyme source and specific molecular form. d-nb.info For instance, studies on human brain cortex cholinesterases have established IC₅₀ values for tacrine and other inhibitors, allowing for direct comparison of their potency and selectivity.

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Ratio (BChE IC₅₀ / AChE IC₅₀) |

|---|---|---|---|

| Tacrine | 530 | Not Determined | N/A |

| Donepezil | 200 | 260 | 1.3 |

| Rivastigmine | 14000 | 5600 | 0.4 |

| Galantamine | 5130 | Not Determined | N/A |

Note: Data for tacrine and other inhibitors are provided for comparative context of the assay's output.

In Vivo Preclinical Animal Models

In vivo models are indispensable for evaluating the effects of a compound on a whole, living organism, particularly for assessing cognitive and behavioral outcomes.

To study the cognitive-enhancing effects of compounds like this compound, researchers often use rodent models where a memory deficit is pharmacologically induced. The scopolamine-induced amnesia model is a widely used and validated approach. frontiersin.orgnih.govnih.govresearchgate.net

Methodology: Scopolamine (B1681570) is a muscarinic acetylcholine receptor antagonist that disrupts cholinergic neurotransmission, leading to temporary impairments in learning and memory that mimic some cognitive symptoms of Alzheimer's disease. nih.govresearchgate.net In this model, rodents (rats or mice) are treated with scopolamine to induce amnesia. The efficacy of a potential therapeutic agent is then tested by administering it to the animals to see if it can prevent or reverse the scopolamine-induced deficits. nih.gov

Cognitive function is typically assessed using fear-motivated learning tasks such as the passive avoidance test . nih.govd-nb.info In this task, an animal is placed in a brightly lit chamber connected to a dark chamber. Rodents have a natural preference for dark environments. When the animal enters the dark chamber, it receives a mild, inescapable foot shock. Memory is tested at a later time (e.g., 24 hours) by placing the animal back in the lit chamber and measuring the latency to re-enter the dark compartment. An animal with intact memory will "passively avoid" the dark chamber, showing a long latency time. Scopolamine-treated animals typically show short latencies, indicating amnesia, while effective treatment with a compound like this compound is expected to significantly increase this latency.

Research Findings: Cholinesterase inhibitors are expected to perform well in this model. By increasing the synaptic levels of acetylcholine, they can overcome the competitive blockade of muscarinic receptors by scopolamine, thereby restoring cholinergic function and improving performance in memory tasks. Studies using this model would demonstrate that this compound significantly reverses the shortened step-through latency caused by scopolamine, bringing the performance of the animals closer to that of healthy controls.

Invertebrate models offer a simple, high-throughput method for the initial screening of pharmacologically active compounds. The freshwater planarian, Dugesia tigrina, has a simple and well-defined nervous system and has been used in basic learning experiments and neuropharmacological studies. mdpi.com

Methodology: Planarians exhibit characteristic locomotor behaviors that are dependent on their cholinergic system. Exposure to cholinesterase inhibitors can induce specific, observable phenotypes, such as changes in motility or stereotypic movements (e.g., "C-like" hyperactivity). To screen compounds like this compound, planarians are placed in a solution containing the test substance. Their behavioral responses are then recorded and quantified. This model can be used to rapidly assess the relative potency of a series of compounds and to confirm their biological activity before moving to more complex and costly vertebrate models. The model's simplicity and the organism's regenerative capacity are significant advantages for preliminary screening.

Advanced Analytical and Spectroscopic Techniques

The structural and interactive properties of this compound are investigated using a suite of high-resolution analytical and spectroscopic methods. These techniques are essential for a comprehensive understanding of its biochemical and biophysical characteristics.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complexation and Structural Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique utilized to determine the three-dimensional structure of molecules in solution and to study their interactions with biological macromolecules. While specific high-field NMR studies detailing the complexation and structural analysis of this compound are not extensively available in the public domain, the application of this technique to analogous compounds, such as tacrine derivatives, provides a framework for how this compound's interactions could be characterized. nih.gov

NMR spectroscopy can be employed to investigate the binding of this compound to its primary targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By monitoring changes in the chemical shifts and relaxation times of both the ligand and the protein upon binding, detailed information about the binding site and the conformational changes induced by the interaction can be obtained. dtic.milnih.gov Techniques like saturation transfer difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) are particularly useful for identifying which parts of the this compound molecule are in close contact with the target protein.

Data from such hypothetical experiments could be presented as follows:

| Technique | Parameter Measured | Information Gained |

| 1H-NMR Titration | Chemical Shift Perturbation | Identification of amino acid residues in the binding pocket |

| Saturation Transfer Difference (STD) NMR | Group Epitope Mapping | Determination of the specific moieties of this compound involved in binding |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Interatomic distances | Elucidation of the 3D structure of the this compound-protein complex |

Fluorescence Spectroscopy for Ligand-Protein Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. This method can be applied to investigate the interaction between this compound and cholinesterases. The intrinsic fluorescence of tryptophan and tyrosine residues in the enzymes can be monitored upon the addition of this compound. Quenching or enhancement of this fluorescence can provide quantitative information about the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction. rsc.org

A hypothetical data table summarizing findings from fluorescence quenching experiments could look like this:

| Enzyme | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quenching Mechanism | Binding Constant (K a ) (M⁻¹) | Number of Binding Sites (n) |

| Acetylcholinesterase | 280 | 340 | Static | [Data not available] | [Data not available] |

| Butyrylcholinesterase | 280 | 340 | Static | [Data not available] | [Data not available] |

Ultrastructural and Immunohistological Analysis in Neurological Models

To understand the effects of this compound at a cellular and tissue level, ultrastructural and immunohistological analyses are employed in preclinical neurological models, often in the context of Alzheimer's disease research. These techniques can visualize the impact of the compound on key pathological hallmarks, such as amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.govbiospective.com

Immunohistochemistry (IHC) uses antibodies to specifically label proteins of interest within tissue sections. In the context of this compound research, IHC could be used to assess changes in the levels and distribution of Aβ, tau protein, and markers of synaptic integrity (like synaptophysin) in the brains of animal models of Alzheimer's disease following treatment. nih.govresearchgate.net While specific immunohistochemical studies on this compound's effects are not widely published, this method is crucial for evaluating its potential disease-modifying properties. researchgate.net

Ultrastructural analysis , typically performed using electron microscopy, provides high-resolution images of cellular and subcellular structures. This technique could be used to examine the fine structure of neurons, synapses, and amyloid plaques in response to this compound treatment, revealing potential effects on neuronal integrity and plaque morphology. nih.gov

The findings from such studies could be summarized in a table format:

| Neurological Model | Technique | Key Marker/Structure Analyzed | Observed Effect of this compound |

| Transgenic Mouse Model of AD | Immunohistochemistry | Amyloid-beta (Aβ) plaques | [Data not available] |

| Rat Model of Cognitive Impairment | Immunohistochemistry | Synaptophysin | [Data not available] |

| In vitro cell culture | Electron Microscopy | Neuronal ultrastructure | [Data not available] |

Future Directions and Advanced Research Perspectives

Development of Innovative In Vitro Models (e.g., 3D Cell Culture Systems, Organ-on-a-Chip Platforms)

The limitations of traditional two-dimensional (2D) cell cultures in recapitulating the complex microenvironment of the human brain have prompted a shift towards more physiologically relevant models. For a compound like suronacrine, which targets a key enzyme in the central nervous system, understanding its effects in a more realistic biological context is paramount.

Future research on this compound would greatly benefit from the use of 3D cell culture systems . These models, which can be in the form of spheroids or organoids, allow for the self-assembly of various neural cell types (neurons, astrocytes, microglia) into a three-dimensional structure. This arrangement better mimics the cell-cell and cell-matrix interactions found in the brain. In the context of Alzheimer's disease research, 3D models have been shown to replicate key pathological features like amyloid-beta aggregation and tau hyperphosphorylation. Applying these models to this compound research would enable a more accurate assessment of its efficacy in a disease-relevant environment and could reveal effects on neuronal networks and glial cell function that are not apparent in 2D cultures.

Further advancing in vitro modeling, organ-on-a-chip platforms offer a dynamic environment that can simulate the function of human organs with even greater fidelity. A "brain-on-a-chip" model could be employed to study the effects of this compound on a microfluidic device containing human neural cells and a simulated blood-brain barrier. frontiersin.orgu-tokyo.ac.jp This would be particularly valuable for investigating the transport of this compound across the blood-brain barrier and its subsequent interactions with target cells under physiological flow conditions. frontiersin.orgu-tokyo.ac.jp Such platforms allow for real-time monitoring of cellular responses and can provide crucial data on the compound's pharmacokinetics and pharmacodynamics in a human-relevant system, potentially reducing the reliance on animal models. u-tokyo.ac.jp

Integration of Multi-Omics and Systems Biology Approaches in this compound Research

To gain a comprehensive understanding of the biological effects of this compound, future research should move beyond single-endpoint assays and embrace a more holistic approach. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, system-wide view of the cellular response to this compound. mdpi.com

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in neuronal cells treated with this compound, researchers can construct a detailed picture of its mechanism of action. This could uncover novel targets and pathways modulated by this compound beyond its primary effect on acetylcholinesterase. For instance, multi-omics could reveal if this compound influences neuroinflammatory pathways or synaptic plasticity, which are also implicated in Alzheimer's disease. spirochem.com

Systems biology would then be employed to integrate these large datasets and create computational models of the cellular networks affected by this compound. mdpi.com This approach can help to identify key nodes and pathways that are most significantly impacted by the compound and can generate new hypotheses about its therapeutic potential. By understanding the broader biological context of this compound's effects, researchers can better predict its clinical efficacy and potential side effects.

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational modeling is a powerful tool for understanding drug-target interactions at a molecular level and for designing novel therapeutic agents. nih.gov In the context of this compound, molecular docking simulations can provide detailed insights into how the compound binds to the active site of acetylcholinesterase. nih.govyoutube.com These models can elucidate the key amino acid residues involved in the interaction and explain the basis for this compound's high potency. nih.govyoutube.com

Beyond static docking, molecular dynamics simulations can be used to study the dynamic behavior of the this compound-acetylcholinesterase complex over time. This can reveal how the binding of this compound affects the conformational flexibility of the enzyme and can provide a more accurate prediction of binding affinity. nih.gov

Furthermore, these computational approaches are invaluable for the design of novel this compound analogs. By understanding the structure-activity relationship of this compound, researchers can use computational methods to predict how modifications to its chemical structure will affect its binding to acetylcholinesterase and other potential targets. drughunter.com This in silico screening can prioritize the synthesis of new compounds with improved efficacy, selectivity, or pharmacokinetic properties, thereby accelerating the drug discovery process. nih.gov

Exploration of New Therapeutic Avenues for this compound and its Analogs

While this compound's primary indication is as an acetylcholinesterase inhibitor for Alzheimer's disease, the development of analogs could open up new therapeutic possibilities. The design and synthesis of novel derivatives of this compound could lead to compounds with altered pharmacological profiles, making them suitable for other conditions. nih.gov

For example, by modifying the core structure of this compound, it may be possible to develop analogs with enhanced neuroprotective properties or with activity against other targets relevant to neurodegeneration. The principles of bioisosteric replacement can be applied to create analogs with improved metabolic stability, reduced toxicity, or altered selectivity for different cholinesterase enzymes. u-tokyo.ac.jpnih.gov

Q & A

Q. How can researchers establish Suronacrine’s mechanism of action in preliminary studies?

Begin with in vitro assays (e.g., enzyme inhibition or receptor-binding studies) to identify molecular targets. Use literature reviews to map known pathways and prioritize hypotheses. Validate findings with molecular docking simulations or knock-out cell models to confirm target engagement. Ensure alignment with preclinical reporting guidelines (e.g., NIH standards for experimental rigor) . Hypothesis formulation should follow logical gaps in existing literature, as outlined in scientific writing frameworks .

Q. What are the best practices for designing initial in vivo studies to evaluate this compound’s efficacy?

Use randomized controlled trials (RCTs) with appropriate sample sizes to minimize bias. Select animal models that replicate disease pathophysiology (e.g., transgenic models for neurodegenerative studies). Standardize dosage regimens based on pharmacokinetic (PK) data from in vitro ADME assays. Include negative and positive controls, and adhere to statistical reporting standards (e.g., specifying significance thresholds, avoiding overprecision in measurements) . Document methodologies transparently to enable replication .

Q. How should researchers conduct a systematic review of this compound’s existing preclinical data?

Apply PRISMA guidelines to identify, screen, and synthesize studies from databases like PubMed and EMBASE. Use PICO (Population, Intervention, Comparison, Outcome) frameworks to define inclusion criteria. Critically appraise studies for bias (e.g., lack of blinding, small sample sizes) and synthesize findings into meta-analyses where feasible. Highlight gaps, such as inconsistent dosing protocols or unvalidated endpoints, to inform future studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

Conduct comparative analyses of variables such as dosage forms, species-specific metabolism, and analytical methods (e.g., LC-MS vs. ELISA). Use sensitivity analyses to identify confounding factors (e.g., drug-drug interactions). Propose standardized PK protocols, including sampling intervals and biofluid matrices, to reduce variability. Reference NIH preclinical reporting guidelines to ensure methodological transparency .

Q. What methodologies optimize this compound’s blood-brain barrier (BBB) penetration in neurological disease models?

Employ in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to assess permeability. Use computational tools to predict logP and polar surface area for BBB penetration. Validate with in vivo imaging techniques (e.g., PET scans) in rodent models. Compare results across species and adjust formulations (e.g., nanoparticle encapsulation) to enhance bioavailability .

Q. How can multi-omics data (genomics, proteomics) be integrated to elucidate this compound’s polypharmacology?

Apply bioinformatics pipelines (e.g., pathway enrichment analysis via KEGG or Reactome) to link omics datasets to biological processes. Use machine learning to identify surrogate biomarkers of efficacy or toxicity. Validate hypotheses with CRISPR-Cas9 gene editing or siRNA knockdowns in relevant cell lines. Ensure interdisciplinary collaboration to address technical and interpretative challenges .

Q. What strategies validate this compound’s efficacy across heterogeneous disease models (e.g., cancer vs. neurodegeneration)?

Implement cross-model validation by testing this compound in multiple disease contexts (e.g., xenograft tumors and tauopathy models). Use standardized outcome measures (e.g., tumor volume reduction, cognitive testing scores) to enable direct comparisons. Apply Bayesian statistics to assess reproducibility and generalize findings. Document model-specific limitations (e.g., genetic drift in cell lines) .

Methodological Frameworks

- Data Contradiction Analysis : Use triangulation (e.g., combining experimental, computational, and clinical data) to validate findings. Apply Bradford Hill criteria to assess causality in observed effects .

- Experimental Replication : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Include raw datasets, code, and step-by-step protocols in supplementary materials .

- Interdisciplinary Collaboration : Leverage domain experts to refine search strategies, validate keywords, and interpret complex datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.